![molecular formula C7H10O B160217 1-乙酰基双环[1.1.1]戊烷 CAS No. 137335-61-6](/img/structure/B160217.png)

1-乙酰基双环[1.1.1]戊烷

描述

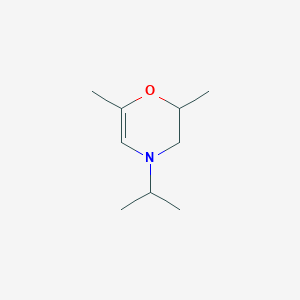

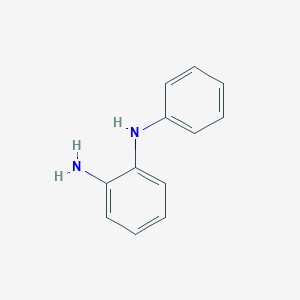

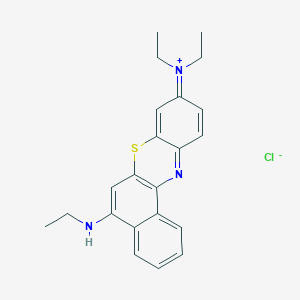

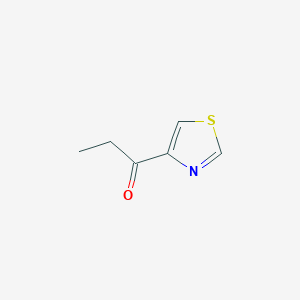

1-Acetylbicyclo[1.1.1]pentane is an organic compound that belongs to the family of bicyclic bridged compounds . It is a hydrocarbon with a unique molecular structure consisting of three rings of four carbon atoms each . Bicyclo[1.1.1]pentanes were demonstrated to be bioisosteres of the phenyl ring .

Synthesis Analysis

The synthesis of 1-Acetylbicyclo[1.1.1]pentane and its derivatives often involves the manipulation of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate . A practical general reaction that gives bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light has been reported . The synthesis of the two novel unsymmetrical phenylseleno-substituted bicyclo[1.1.1]pentane derivatives, 1-phenylseleno-3-acetylbicyclo[1.1.1]pentane (2) and 1-phenylseleno-3-diethoxy-phosphono bicycle[1.1.1]pentane (3), by radical addition of organoselenium reagents to [1.1.1]propellane is also described .Molecular Structure Analysis

The molecular structure of 1-Acetylbicyclo[1.1.1]pentane consists of three rings of four carbon atoms each . It is a highly strained molecule . The bridgehead substituents perfectly replicate the 180° exit vector of the para-arene, albeit with ∼1 Å shorter substituent separation .Chemical Reactions Analysis

The construction of 1-Acetylbicyclo[1.1.1]pentane derivatives still relies substantially on the manipulation of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate . Enantioselective intermolecular sp3 C–H insertion reactions of donor/acceptor diazo compounds catalysed by the chiral dirhodium complex, Rh2(TCPTAD)4, were employed to forge new C–C bonds at the tertiary position of a variety of bicyclo[1.1.1]pentanes .科学研究应用

合成和改性

- 新型衍生物合成:研究人员已经合成了新型的不对称苯硒代取代的双环[1.1.1]戊烷衍生物,表明该化合物在创建新化学实体方面的多功能性 (Marinozzi、Fulco、Rizzo 和 Pellicciari,2004)。

- 用于构建模块的氨基烷基化:已经报道了一种合成 3-烷基双环[1.1.1]戊烷-1-胺的方法,突出了该化合物在形成有价值的药物构建模块中的作用 (Hughes、Scarlata、Chen、Burch 和 Gleason,2019)。

- 分子构建应用:1,3-二乙炔基双环[1.1.1]戊烷是一种有价值的分子构建模块,特别适用于创建刚性棒状分子,为共轭 π 块提供替代方案 (Kaleta、Nečas 和 Mazal,2012)。

化学性质和反应

- 溶剂分解和异构化:对 1-溴代双环[1.1.1]戊烷的研究提供了对其溶剂分解反应和特定产物形成的见解,证明了该化合物的反应性 (Della 和 Taylor,1990)。

- 酸度和键能:对 3-叔丁基双环[1.1.1]戊烷的研究揭示了其显着的酸度和较强的 C-H 键离解能,表明其稳定性和反应性 (Reed、Kass、Mondanaro 和 Dailey,2002)。

- 钯催化的合成:对称双取代 1,1'-双(双环[1.1.1]戊烷)的钯催化合成已被探索,展示了创新的合成路线 (Rehm、Ziemer 和 Szeimies,2001)。

高级应用

- 电子透射光谱:对双环[1.1.1]戊烷衍生物的电子透射光谱研究提供了对键合偶联能力的见解,这对于理解分子相互作用至关重要 (Schafer、Allan、Szeimies 和 Sanktjohanser,1992)。

- 高能密度材料:对多硝基双环[1.1.1]戊烷的理论研究已将其确定为潜在的高能密度材料,用于国防应用,这归功于它们较高的形成热和稳定性 (Ghule、Sarangapani、Jadhav 和 Tewari,2011)。

未来方向

The future direction concerning bicyclo[1.1.1]pentanes includes the emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors . The pharmaceutical industry has recognized the three-dimensional carbon framework as a suitable bioisostere that can replace phenyl, tert-butyl, and alkyne functional groups .

属性

IUPAC Name |

1-(1-bicyclo[1.1.1]pentanyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-5(8)7-2-6(3-7)4-7/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKIJRPCPVSRQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12CC(C1)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetylbicyclo[1.1.1]pentane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

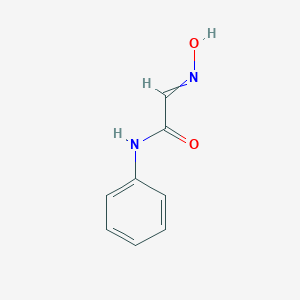

![methyl (E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate](/img/structure/B160138.png)